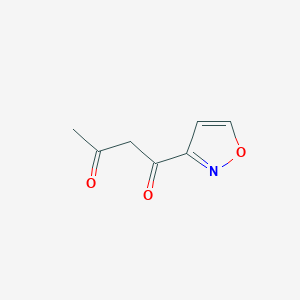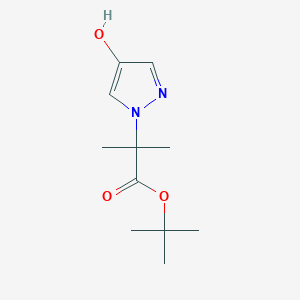
(5-(2,2,2-Trifluoroethoxy)-1,3-phenylene)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(2,2,2-Trifluoroethoxy)-1,3-phenylene)dimethanol: is an organic compound characterized by the presence of trifluoroethoxy groups attached to a phenylene ring, which is further substituted with two hydroxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2,2,2-Trifluoroethoxy)-1,3-phenylene)dimethanol typically involves the reaction of 2,2,2-trifluoroethanol with a suitable phenylene precursor under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2,2,2-trifluoroethanol reacts with a phenylene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound suitable for various applications .
化学反応の分析
Types of Reactions: (5-(2,2,2-Trifluoroethoxy)-1,3-phenylene)dimethanol undergoes several types of chemical reactions, including:
Substitution: The trifluoroethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted phenylene derivatives.
科学的研究の応用
Chemistry: In chemistry, (5-(2,2,2-Trifluoroethoxy)-1,3-phenylene)dimethanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethoxy groups impart desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its trifluoroethoxy groups are known to enhance the bioavailability and efficacy of therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its chemical stability and resistance to degradation make it suitable for high-performance materials .
作用機序
The mechanism of action of (5-(2,2,2-Trifluoroethoxy)-1,3-phenylene)dimethanol involves its interaction with specific molecular targets and pathways. The trifluoroethoxy groups enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
類似化合物との比較
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles: These compounds share the trifluoroethoxy groups and phenylene core but differ in their additional functional groups, leading to varied biological activities.
2,2,2-Trifluoroethanol: A simpler compound with similar trifluoroethoxy functionality but lacking the phenylene ring, used as a solvent and reagent in organic synthesis.
Uniqueness: (5-(2,2,2-Trifluoroethoxy)-1,3-phenylene)dimethanol is unique due to its combination of trifluoroethoxy groups and hydroxymethyl substituents on a phenylene ring. This structure imparts a balance of hydrophilic and lipophilic properties, making it versatile for various applications in chemistry, biology, and industry .
特性
IUPAC Name |
[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3/c11-10(12,13)6-16-9-2-7(4-14)1-8(3-9)5-15/h1-3,14-15H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIRHZDZFVXRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)OCC(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carbonyl]-amino}-propionic acid methyl ester](/img/structure/B8129885.png)
![4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8129891.png)




![4,4,5,5-Tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane](/img/structure/B8129945.png)





![Cyclopropanesulfonic acid [3-bromo-5-(pyrrolidine-1-carbonyl)-phenyl]-amide](/img/structure/B8130003.png)

